molecular formula C21H29N5O B6445663 4-{4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}morpholine CAS No. 2640971-27-1

4-{4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}morpholine

Cat. No.: B6445663
CAS No.: 2640971-27-1
M. Wt: 367.5 g/mol
InChI Key: HASONTDYEODLNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-{4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}morpholine is a complex organic molecule that features a pyrimidine core substituted with a morpholine ring and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}morpholine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Substitution with Piperazine: The pyrimidine intermediate is then reacted with 1-(2-phenylethyl)piperazine in the presence of a suitable base, such as potassium carbonate, to introduce the piperazine moiety.

    Attachment of the Morpholine Ring: Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, often using morpholine and a suitable leaving group on the pyrimidine ring, such as a halide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the pyrimidine ring or the phenylethyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine and piperazine rings, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, sulfonates, bases like potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the piperazine moiety.

    Reduction: Reduced forms of the pyrimidine or phenylethyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, 4-{4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}morpholine is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It is often used in assays to determine binding affinities and to study the effects of structural modifications on biological activity.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as a candidate for treating neurological and psychiatric disorders due to its ability to modulate neurotransmitter systems.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-{4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}morpholine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine moiety is known to interact with serotonin and dopamine receptors, which can modulate neurotransmitter release and uptake. The pyrimidine core may also interact with various enzymes, influencing metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-{4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}piperidine
  • 4-{4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}pyrrolidine

Uniqueness

Compared to similar compounds, 4-{4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-yl}morpholine is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability. This structural feature may also influence its binding affinity and selectivity for various biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O/c1-18-17-20(23-21(22-18)26-13-15-27-16-14-26)25-11-9-24(10-12-25)8-7-19-5-3-2-4-6-19/h2-6,17H,7-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASONTDYEODLNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.